molecular formula C14H18O2 B8128656 2-Methyl-5-vinyl-benzoic acid tert-butyl ester

2-Methyl-5-vinyl-benzoic acid tert-butyl ester

Cat. No.: B8128656
M. Wt: 218.29 g/mol
InChI Key: IEBDQKMXDXKPKF-UHFFFAOYSA-N
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Description

2-Methyl-5-vinyl-benzoic acid tert-butyl ester is an organic compound belonging to the class of benzoic acid esters. It features a benzene ring substituted with a methyl group at the second position, a vinyl group at the fifth position, and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methylbenzoic acid and tert-butanol.

  • Esterification Reaction: The carboxylic acid group of 2-methylbenzoic acid is converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Vinyl Group Introduction: The vinyl group can be introduced through a halogenation reaction followed by a dehydrohalogenation process. For example, bromination of 2-methylbenzoic acid tert-butyl ester followed by treatment with a strong base like potassium tert-butoxide can yield the vinyl derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and halogenation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The vinyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the vinyl group.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) is common.

  • Substitution: Typical reagents include bromine (Br₂) for halogenation and strong bases like sodium hydroxide (NaOH) for dehydrohalogenation.

Major Products Formed:

  • Oxidation: 2-Methyl-5-vinyl-benzoic acid

  • Reduction: 2-Methyl-5-ethyl-benzoic acid tert-butyl ester

  • Substitution: Various halogenated derivatives

Scientific Research Applications

2-Methyl-5-vinyl-benzoic acid tert-butyl ester is used in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-vinyl-benzoic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Methyl-4-vinyl-benzoic acid tert-butyl ester

  • 2-Methyl-6-vinyl-benzoic acid tert-butyl ester

  • 3-Methyl-5-vinyl-benzoic acid tert-butyl ester

Uniqueness: 2-Methyl-5-vinyl-benzoic acid tert-butyl ester is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. The position of the vinyl group at the fifth position provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 5-ethenyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-6-11-8-7-10(2)12(9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBDQKMXDXKPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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